methylhydrocyclosiloxanes

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methylhydrocyclosiloxanes are a class of cyclic siloxane compounds characterized by the presence of methyl and hydroxy groups attached to silicon atoms. They are typically represented by the general formula , where , , and denote the number of siloxane units and substituents. These compounds exhibit unique properties such as low viscosity, high thermal stability, and excellent hydrophobicity, making them valuable in various industrial applications.

- Low acute toxicity: Generally considered to have low toxicity upon ingestion or skin contact.

- Potential for irritation: May cause skin or eye irritation upon prolonged contact.

- Environmental impact: Some cyclosiloxanes are persistent in the environment, raising concerns about potential ecological effects.

Model Systems

They can be used as model systems to study the behavior of larger, more complex molecules. Due to their cyclic structure and defined size, they offer a simpler system to understand fundamental chemical processes [].

Drug Delivery

Researchers are investigating their potential use in drug delivery applications. They can be synthesized to degrade over time, releasing the encapsulated drug in a controlled manner [].

Material Science

Their cyclic structure and unique properties make them interesting candidates for various material science applications. For instance, they are being explored for use in coatings and sealants due to their water-repellent properties [].

- Hydrosilylation: This reaction involves the addition of silane to alkenes or alkynes, resulting in the formation of new siloxane bonds. It is often catalyzed by metal catalysts such as platinum or rhodium.

- Dehydrocoupling: This process allows for the formation of siloxane linkages through the reaction of silanol groups with hydrosilanes, facilitating polymerization .

- Oxidation Reactions: Methylhydrocyclosiloxanes can undergo oxidation in the presence of hydroxyl radicals, leading to degradation products .

Several methods exist for synthesizing methylhydrocyclosiloxanes:

- Ring Opening Polymerization: This method involves the polymerization of cyclic siloxanes like octamethylcyclotetrasiloxane using catalysts to produce linear or branched siloxane chains.

- One-Pot Synthesis: A sequential polycondensation method allows for the creation of branched structures by combining various chlorosilanes and silanols in a single reaction vessel .

- Hydrolytic Condensation: This technique utilizes water to promote the condensation of silanol groups, leading to the formation of siloxane polymers .

Methylhydrocyclosiloxanes are utilized in various industries due to their versatile properties:

- Cosmetics and Personal Care: They serve as emollients and conditioning agents in skin and hair care products.

- Sealants and Adhesives: Their excellent adhesion properties make them ideal for use in construction and automotive applications.

- Coatings: They provide water-repellency and durability in surface coatings for various materials.

Methylhydrocyclosiloxanes share similarities with several other siloxane compounds. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Properties | Unique Features |

|---|---|---|---|

| Methylsiloxanes | Linear/Branched | High thermal stability | Less hydrophobic than methylhydrocyclosiloxanes |

| Dimethylsiloxanes | Linear/Branched | Low viscosity | More commonly used in industrial applications |

| Octamethylcyclotetrasiloxane | Cyclic | Low volatility | Used primarily as a monomer for polymer synthesis |

| Phenylmethylsiloxanes | Linear/Branched | Enhanced UV stability | Greater optical clarity than methylhydrocyclosiloxanes |

Methylhydrocyclosiloxanes are unique due to their combination of hydrophobicity and reactivity, making them suitable for specialized applications that require both stability and functional versatility.

Systematic IUPAC Nomenclature and CAS Registry

Methylhydrocyclosiloxanes are designated by their CAS Registry Number 68037-53-6 and are defined as a mixture of cyclic siloxanes with varying ring sizes (trimer to pentamer). The IUPAC nomenclature for individual oligomers follows a systematic approach:

The generic term methylhydrocyclosiloxane encompasses these oligomers, with the hydrogen substituents distinguishing them from fully methylated analogs like hexamethylcyclotrisiloxane (D₃) .

Structural Formulas and Isomeric Variations

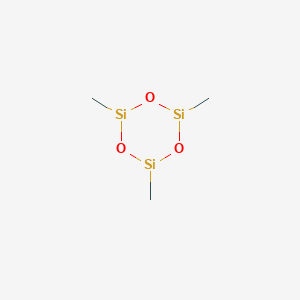

The core structure of methylhydrocyclosiloxanes consists of a silicon-oxygen (Si-O) ring with alternating silicon atoms bonded to one methyl group (-CH₃) and one hydrogen atom (-H). For the trimer (C₃H₉O₃Si₃):

The pentamer extends this pattern to a five-membered ring, with silicon atoms maintaining the same substitution pattern. Structural symmetry minimizes isomeric variations, as the methyl and hydrogen groups adopt equivalent positions around the ring.

Relationship to Broader Cyclosiloxane Family

Methylhydrocyclosiloxanes belong to the cyclosiloxane family, which includes fully methylated analogs (e.g., D₃, D₄, D₅) and partially substituted derivatives. Key distinctions include:

This partial substitution enhances their utility in synthesizing branched or functionalized silicones.

Fourier Transform Infrared Spectroscopy Characterization

Fourier transform infrared spectroscopy provides critical insights into the molecular structure and functional groups present in methylhydrocyclosiloxanes. The characteristic absorption bands enable identification and quantification of specific structural elements within these cyclic compounds [2] [3].

The carbon-hydrogen stretching vibrations appear as medium to strong intensity bands in the range of 2950-2900 wavenumbers per centimeter, representing the alkyl carbon-hydrogen bonds present in the methyl groups attached to silicon atoms [2] [3]. The silicon-hydrogen stretching vibration manifests as a medium intensity peak at approximately 2100 wavenumbers per centimeter, which serves as a diagnostic marker for the presence of silicon hydride bonds characteristic of these compounds [2] [4].

Deformation vibrations of the carbon-hydrogen bonds in silicon-methyl groups produce medium intensity peaks at 1400 wavenumbers per centimeter, while methylene out-of-plane rocking vibrations appear at 1350 wavenumbers per centimeter [2] [3]. The methyl deformation vibrations in silicon-methyl groups generate characteristic peaks at 1250 wavenumbers per centimeter, providing information about the substitution pattern on the silicon atoms [2].

The silicon-carbon-silicon stretching vibrations occur at 1020 wavenumbers per centimeter, representing the backbone connectivity of the cyclic structure [2] [4]. Silicon-carbon stretching vibrations appear at 820 wavenumbers per centimeter, while the siloxane backbone is characterized by strong silicon-oxygen-silicon stretching vibrations in the range of 1090-1030 wavenumbers per centimeter [2] [4].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C-H stretching | 2950-2900 | Medium-Strong | Alkyl C-H vibrations |

| Si-H stretching | 2100 | Medium | Silicon hydride bond |

| C-H in Si-CH₃ deformation | 1400 | Medium | Methyl bending on silicon |

| CH₂ out-of-plane rocking | 1350 | Medium | Methylene rocking |

| CH₃ in Si-CH₃ deformation | 1250 | Medium | Methyl deformation on silicon |

| Si-C-Si stretching | 1020 | Medium | Si-C-Si backbone |

| Si-C stretching | 820 | Medium | Silicon-carbon bond |

| Si-O-Si stretching | 1090-1030 | Strong | Siloxane backbone |

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about methylhydrocyclosiloxanes through analysis of both proton and silicon-29 nuclei [2] [5] [6]. The technique enables determination of the molecular architecture and substitution patterns within these cyclic compounds.

Proton nuclear magnetic resonance spectroscopy reveals distinct chemical environments for different hydrogen atoms within the molecular structure [2] [6]. Silicon-hydrogen protons appear as multiplets in the chemical shift range of 4.0-5.0 parts per million when referenced to external tetramethylsilane, indicating their unique electronic environment due to direct bonding to electropositive silicon atoms [2] [7].

Silicon-methyl protons generate singlet peaks in the range of 0.0-0.5 parts per million, reflecting the relatively shielded environment of hydrogen atoms attached to carbon in methyl groups bonded to silicon [2] [6]. Additional silicon-methyl signals appear at approximately 0.2 parts per million, providing information about the specific substitution patterns and conformational arrangements within the cyclic structure [6].

Silicon-29 nuclear magnetic resonance spectroscopy offers unique insights into the silicon environments and structural units present in methylhydrocyclosiloxanes [2] [5] [6]. The technique distinguishes between different silicon coordination environments based on the number and type of substituents attached to each silicon atom.

Silicon atoms in SiC₃H structural units, representing silicon centers bearing three carbon-containing substituents and one hydrogen atom, exhibit chemical shifts around -17.2 parts per million when referenced to external hexamethyldisiloxane [2] [6]. These signals provide information about the degree of substitution and branching within the polymer structure.

Silicon atoms in SiC₄ structural units, corresponding to silicon centers bearing four carbon-containing substituents, appear at approximately 0 parts per million in the silicon-29 nuclear magnetic resonance spectrum [2] [6]. The ratio of intensities between SiC₃H and SiC₄ signals enables quantitative determination of the molecular structure and degree of cross-linking within the compound [2] [7].

| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity | Reference |

|---|---|---|---|---|

| ¹H NMR | 4.0-5.0 | Si-H protons | Multiplet | External TMS |

| ¹H NMR | 0.0-0.5 | Si-CH₃ protons | Singlet | External TMS |

| ¹H NMR | 0.2 | Si-CH₃ groups | Singlet | Internal |

| ²⁹Si NMR | -17.2 | SiC₃H structural units | Singlet | External HMDS |

| ²⁹Si NMR | 0 | SiC₄ structural units | Singlet | External HMDS |

Thermal Stability and Decomposition Pathways

Thermal Degradation Onset and Temperature Ranges

Methylhydrocyclosiloxanes demonstrate remarkable thermal stability, with degradation onset temperatures ranging from 325 to 340 degrees Celsius under both air and nitrogen atmospheres [8] [9] [10]. This high thermal stability makes these compounds suitable for applications requiring elevated temperature resistance and long-term thermal exposure.

The thermal decomposition process occurs through multiple stages, with significant decomposition beginning at temperatures between 350 and 420 degrees Celsius [8] [11] [12]. Under controlled heating conditions with rates of 10 degrees Celsius per minute, the compounds maintain structural integrity well beyond typical industrial operating temperatures [10] [11].

Complete thermal decomposition requires temperatures exceeding 700 degrees Celsius, indicating the robust nature of the silicon-oxygen backbone that characterizes these cyclic compounds [9] [13]. The silicon-oxygen bonds, with bond energies of approximately 108 kilocalories per mole, provide exceptional thermal resistance compared to typical carbon-carbon or carbon-oxygen bonds [9].

For industrial applications, thermal stability limits are typically established at temperatures between 240 and 300 degrees Celsius under inert atmospheres [8] [14] [11] [12]. These working temperature limits ensure minimal degradation over extended operational periods while maintaining the desired physicochemical properties of the compounds.

Decomposition Products and Mechanisms

Thermal decomposition of methylhydrocyclosiloxanes proceeds through complex mechanisms involving bond scission and molecular rearrangement processes [9] [15] [11]. The primary decomposition pathway involves cleavage of silicon-oxygen bonds rather than the weaker silicon-carbon bonds, despite the lower bond energy of the latter [9].

Gas chromatography-mass spectrometry analysis reveals that the principal decomposition products include light hydrocarbons such as methane, ethane, and ethylene [9] [15] [11]. Methane represents the most abundant gaseous product, with concentrations increasing from approximately 1 percent at 270 degrees Celsius to 56 percent at 420 degrees Celsius during controlled decomposition studies [11].

The formation of ethane and ethylene accompanies methane production, with ethane reaching concentrations of approximately 15 percent after exposure to the highest stress temperatures [11]. These hydrocarbon products result from the cleavage of silicon-carbon bonds and subsequent radical recombination reactions [9] [15].

Thermogravimetric analysis under oxygen atmosphere demonstrates weight losses of 5-7 percent at 325 degrees Celsius, indicating partial degradation of the organic substituents while the silicon-oxygen backbone remains largely intact [10] [11]. The decomposition mechanism involves preferential attack on terminal groups and chain defects rather than random bond scission throughout the molecule [9].

Advanced analytical techniques reveal that decomposition products also include larger siloxane species formed through molecular rearrangement and cyclization reactions [9] [15]. Time-of-flight mass spectrometry studies indicate that the compounds do not decompose into smaller silicon-based intermediates as initially expected, but rather form complex mixtures of cyclic and linear siloxane products [16] [15].

| Parameter | Value/Range | Atmosphere | Reference Conditions |

|---|---|---|---|

| Onset degradation temperature | 325-340°C | Air/N₂ | Heating rate 10°C/min |

| Significant decomposition temperature | 350-420°C | Air/N₂ | Extended exposure |

| Complete thermal decomposition | >700°C | Air | Complete pyrolysis |

| Thermal stability limit (working temp) | 240-300°C | Inert | Industrial applications |

| Weight loss at 325°C | 5-7% | Air | TGA analysis |

| Primary decomposition products | Methane, ethane, ethylene | Various | GC-MS analysis |

Rheological Properties and Phase Behavior

Viscosity Characteristics and Flow Behavior

Methylhydrocyclosiloxanes exhibit distinctive rheological properties that reflect their unique molecular architecture and intermolecular interactions [17] [18] [19]. The dynamic viscosity of branched poly(methylhydrosiloxanes) containing quadruple branching units ranges from 10.7 to 13.1 centipoise at 25 degrees Celsius, measured using cone-plate viscometry [18] [19].

These viscosity values are significantly lower than those of linear siloxane polymers of comparable molecular weight, reflecting the reduced intermolecular entanglement and enhanced chain mobility characteristic of cyclic structures [17] [20] [18]. The relatively low viscosity facilitates processing and application of these compounds in various industrial contexts.

The viscosity of methylhydrosiloxane copolymers varies systematically with composition and molecular structure [17] [21]. Commercial formulations demonstrate viscosity ranges from 12 to 260 centistokes depending on the methylhydrosiloxane content and degree of polymerization [17] [21]. Higher methylhydrosiloxane content generally correlates with reduced viscosity due to the disruptive effect of pendant hydrogen atoms on intermolecular packing [17].

Temperature dependence of viscosity follows typical polymer behavior, with decreasing viscosity at elevated temperatures [20] [22]. The activation energy for viscous flow in these systems is relatively low compared to conventional organic polymers, reflecting the inherent flexibility of the siloxane backbone and weak intermolecular forces [22].

Phase Transitions and Crystallization Behavior

Methylhydrocyclosiloxanes demonstrate complex phase behavior characterized by extremely low glass transition temperatures and limited crystallization tendencies [23] [24] [25]. The glass transition temperature typically occurs below -60 degrees Celsius, reflecting the exceptional chain flexibility imparted by the siloxane backbone [24] [25].

The low glass transition temperature results from the unique electronic structure of silicon-oxygen bonds, which exhibit partial ionic character and reduced rotational barriers compared to carbon-carbon bonds [24] [26]. This molecular flexibility enables rapid segmental motion even at very low temperatures, contributing to the liquid-like behavior of these compounds over wide temperature ranges.

Crystallization behavior in methylhydrocyclosiloxanes is generally limited due to the irregular arrangement of substituents and the tendency of the cyclic structure to disrupt regular packing [23] [26]. When crystallization does occur, it typically involves only partial ordering of the polymer chains with significant amorphous regions remaining [26].

Differential scanning calorimetry studies reveal that crystallization kinetics are strongly influenced by thermal history and molecular weight distribution [25] [26]. The presence of branching units and irregular substitution patterns tends to suppress crystallization and promote formation of amorphous or partially crystalline structures [25].

Phase behavior studies of cyclic siloxane liquid crystalline compounds demonstrate that ring size and composition significantly influence thermal transitions [23] [27]. Four-membered rings tend to inhibit formation of liquid crystalline phases, while larger ring structures may exhibit mesophase behavior under specific conditions [23] [27].

The cholesteric phase formation has been observed in certain cyclic siloxane systems containing mesogenic substituents, indicating that appropriate molecular design can induce liquid crystalline behavior in these compounds [27] [25]. The phase transition temperatures and mesophase stability depend critically on the nature and arrangement of the substituent groups [25].

| Property | Value | Temperature | Notes |

|---|---|---|---|

| Viscosity range | 10.7-13.1 cP | 25°C | Branched polymers |

| Density | 0.98-1.006 g/mL | 25°C | Typical range |

| Refractive Index | 1.397-1.398 | 25°C | Standard conditions |

| Surface tension reduction | 19.962 mN/m (minimum) | At CMC | With surfactants |

| Molecular weight range | 177-709 g/mol | Variable | Depends on ring size |

| Glass transition temperature | < -60°C | DSC | Very low Tg |

| Melting point | < -60°C | Variable | Low crystallinity |

| Boiling point range | 142-205°C | Variable | Depends on MW |

Surface Tension and Interfacial Characteristics

Surface Tension Reduction Properties

Methylhydrocyclosiloxanes demonstrate exceptional surface activity and interfacial properties that make them valuable as surfactants and wetting agents [28] [29] [30]. These compounds exhibit the ability to significantly reduce surface tension in aqueous systems, with minimum values reaching as low as 19.962 millinewtons per meter at critical micelle concentrations [30].

The surface tension reduction capability results from the unique amphiphilic character of these molecules, which possess both hydrophobic siloxane segments and potentially hydrophilic functional groups [31] [32]. The low surface energy of the siloxane backbone contributes to exceptional spreading and wetting properties on various substrates [28] [33] [34].

Critical micelle concentrations for methylhydrocyclosiloxanes typically occur at relatively low concentrations, indicating high surface activity and efficient packing at interfaces [30] [32]. The formation of micelles and other organized structures at these concentrations enables effective reduction of interfacial tension and enhancement of wetting behavior [30].

The surface tension properties are strongly influenced by molecular structure, including chain length, degree of substitution, and presence of functional groups [28] [32]. Modifications to the molecular architecture can fine-tune the surface activity and interfacial behavior for specific applications [31] [32].

Wetting Behavior and Contact Angle Characteristics

The wetting behavior of methylhydrocyclosiloxanes on various substrates demonstrates their exceptional ability to reduce contact angles and promote spreading [35] [30] [34] [36]. Contact angle measurements reveal significant reductions compared to conventional surfactants, with improvements ranging from 48 to 71 percent depending on the substrate and compound structure [30].

On coal dust samples, methylhydrocyclosiloxanes achieve contact angle reductions of 59.09 percent for gas coal, 61.61 percent for fat coal, 48.60 percent for long flame coal, and 71.12 percent for coking coal [30]. These substantial improvements in wettability demonstrate the effectiveness of these compounds as wetting agents for challenging hydrophobic surfaces.

The wetting mechanism involves adsorption of the methylhydrocyclosiloxane molecules at the solid-liquid interface, where the hydrophobic siloxane segments orient toward the solid surface while any hydrophilic groups extend into the aqueous phase [30] [36]. This interfacial arrangement reduces the energy barrier for wetting and promotes intimate contact between the liquid and solid phases.

Molecular dynamics simulations confirm that the wetting properties depend on chain length, polarity of terminal groups, and coating density at the interface [36]. The combination of these factors determines the final contact angle and spreading coefficient for specific substrate-methylhydrocyclosiloxane combinations [36].

Interfacial Rheology and Stability

Interfacial rheological studies of methylhydrocyclosiloxanes reveal complex behavior at liquid-liquid and liquid-solid interfaces [31] [37] [38]. These compounds can form structured interfacial layers that exhibit viscoelastic properties and resistance to deformation under applied stress [37].

The interfacial properties are particularly important in emulsion stabilization applications, where methylhydrocyclosiloxanes can act as effective emulsifiers for water-in-oil systems [31] [37]. The compounds spontaneously form particle-rich phases at interfaces that provide mechanical stability against coalescence [37].

Temperature effects on interfacial structure demonstrate that molecular alignment and organization at interfaces decrease with increasing temperature while remaining enhanced in the presence of water [38]. This temperature dependence influences the long-term stability and performance of interfacial systems containing these compounds [38].

The unique interfacial behavior results from the combination of low surface energy, molecular flexibility, and specific intermolecular interactions that enable formation of stable interfacial structures [33] [38]. These properties make methylhydrocyclosiloxanes valuable for applications requiring controlled interfacial behavior and long-term stability [31] [37].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 62 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 29 of 62 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H413 (75.86%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).